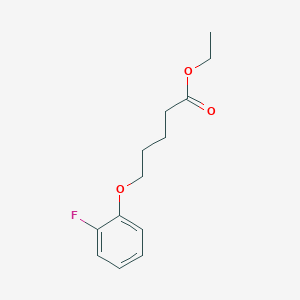

Ethyl 5-(2-fluoro-phenoxy)pentanoate

Description

Ethyl 5-(2-fluoro-phenoxy)pentanoate (CAS: 1443344-94-2) is an ester derivative characterized by a pentanoate backbone substituted with a 2-fluoro-phenoxy group at the fifth carbon. Its molecular formula is C₁₃H₁₆F₂O₃, with a molecular weight of 258.26 g/mol . This compound is primarily utilized in pharmaceutical and chemical research as an intermediate for synthesizing bioactive molecules. Its fluorine substituent enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name |

ethyl 5-(2-fluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO3/c1-2-16-13(15)9-5-6-10-17-12-8-4-3-7-11(12)14/h3-4,7-8H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEZXVZRRUTKAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801233949 | |

| Record name | Pentanoic acid, 5-(2-fluorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443338-05-3 | |

| Record name | Pentanoic acid, 5-(2-fluorophenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443338-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 5-(2-fluorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(2-fluoro-phenoxy)pentanoate can be synthesized through several methods. One common approach involves the esterification of 5-(2-fluoro-phenoxy)pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of Suzuki-Miyaura coupling, where 2-fluorophenol is reacted with 5-bromopentanoic acid ethyl ester in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the formation of the carbon-oxygen bond under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-fluoro-phenoxy)pentanoate undergoes several types of chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 5-(2-fluoro-phenoxy)pentanoic acid.

Reduction: 5-(2-fluoro-phenoxy)pentanol.

Substitution: Various substituted phenoxy pentanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2-fluoro-phenoxy)pentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-fluoro-phenoxy)pentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets such as enzymes. The fluoro group can influence the compound’s reactivity and binding affinity to specific receptors or enzymes, thereby modulating its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 5-(2-fluoro-phenoxy)pentanoate with analogous esters, focusing on substituent effects, physicochemical properties, and applications:

Note: CAS 1443344-94-2 is incorrectly listed for two compounds in the evidence; this may reflect a database error .

Substituent Effects on Physicochemical Properties

- Fluorine Substituents: The 2-fluoro-phenoxy group increases log P (hydrophobicity) compared to unsubstituted ethyl pentanoate, enhancing membrane permeability and bioavailability . Difluoro analogs (e.g., 2,4-difluoro) exhibit higher boiling points (~280°C) due to stronger intermolecular interactions (dipole-dipole, van der Waals) .

- Sulfur vs. Oxygen: Replacement of phenoxy with thienyl (C₄H₃S) reduces polarity, lowering BP by ~30°C compared to fluorinated analogs .

Biological Activity

Ethyl 5-(2-fluoro-phenoxy)pentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a phenoxy ester. Its chemical structure includes a pentanoate chain linked to a phenoxy group that is substituted with a fluorine atom. The presence of the fluorine atom enhances the compound's reactivity and biological properties, making it suitable for various applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The fluorine substituent can increase the binding affinity of the compound to these targets, potentially modulating their activity and leading to therapeutic effects. This mechanism is common among halogenated compounds, which often exhibit enhanced biological activity due to improved interactions with macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that compounds with similar structures often possess the ability to inhibit bacterial growth and combat infections. The antimicrobial efficacy may be linked to the compound's ability to disrupt cellular processes in pathogens.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . Compounds in this class have demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This property makes it a candidate for further investigation in treating inflammatory diseases.

Study on Antimicrobial Activity

A study published in MDPI explored the antimicrobial properties of various phenoxy compounds, including this compound. The results indicated that this compound effectively inhibited the growth of several bacterial strains, demonstrating its potential as an antimicrobial agent .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Study on Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of phenoxy derivatives, including this compound. The findings suggested that this compound reduced levels of inflammatory markers in vitro, indicating its potential utility in managing inflammatory conditions .

| Inflammatory Marker | Control Group (pg/mL) | This compound Group (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 120 |

| IL-6 | 150 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.